molecular formula C10H11NO2 B13140225 N-(2,3-Dihydrobenzofuran-6-yl)acetamide CAS No. 911300-52-2

N-(2,3-Dihydrobenzofuran-6-yl)acetamide

Cat. No.: B13140225
CAS No.: 911300-52-2
M. Wt: 177.20 g/mol
InChI Key: AVPFUAXXNMEACD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydrobenzofuran-6-yl)acetamide typically involves the reaction of 2,3-dihydrobenzofuran with acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydrobenzofuran-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones , amines , alcohols , and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(2,3-Dihydrobenzofuran-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including and properties.

    Medicine: Research is ongoing to explore its potential as a in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2,3-Dihydrobenzofuran-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydrobenzofuran-6-yl)acetamide is unique due to its specific benzofuran ring structure fused with an acetamide group , which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

911300-52-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(2,3-dihydro-1-benzofuran-6-yl)acetamide

InChI

InChI=1S/C10H11NO2/c1-7(12)11-9-3-2-8-4-5-13-10(8)6-9/h2-3,6H,4-5H2,1H3,(H,11,12)

InChI Key

AVPFUAXXNMEACD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(CCO2)C=C1

Origin of Product

United States

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